molecular formula C19H27N5O3S B11253267 2-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-N,N,6-trimethylpyrimidin-4-amine

2-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-N,N,6-trimethylpyrimidin-4-amine

Cat. No.: B11253267
M. Wt: 405.5 g/mol
InChI Key: QXWJIXPDNMSVTN-UHFFFAOYSA-N
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Description

2-[4-(2-METHOXY-5-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N,N,6-TRIMETHYLPYRIMIDIN-4-AMINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methoxy-methylbenzenesulfonyl group and a pyrimidine ring with trimethylamine substituents. Its intricate structure allows it to interact with various biological targets, making it a valuable molecule in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-METHOXY-5-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N,N,6-TRIMETHYLPYRIMIDIN-4-AMINE typically involves multiple steps, starting with the preparation of the piperazine and pyrimidine intermediates. The piperazine ring is often synthesized through a cyclization reaction involving ethylenediamine and dihaloalkanes. The methoxy-methylbenzenesulfonyl group is introduced via sulfonylation reactions using appropriate sulfonyl chlorides under basic conditions.

The pyrimidine ring is synthesized through condensation reactions involving appropriate aldehydes and amines. The final step involves coupling the piperazine and pyrimidine intermediates under conditions that promote nucleophilic substitution, often using catalysts such as palladium or copper to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-METHOXY-5-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N,N,6-TRIMETHYLPYRIMIDIN-4-AMINE undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

    Substitution: The piperazine and pyrimidine rings can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Various halides or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxybenzoic acid, while reduction of the sulfonyl group may produce a sulfide derivative.

Scientific Research Applications

2-[4-(2-METHOXY-5-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N,N,6-TRIMETHYLPYRIMIDIN-4-AMINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[4-(2-METHOXY-5-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N,N,6-TRIMETHYLPYRIMIDIN-4-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. For example, it may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine-pyrimidine derivative with similar biological activities.

    Indole derivatives: Compounds with a similar aromatic structure and biological activity.

Uniqueness

2-[4-(2-METHOXY-5-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N,N,6-TRIMETHYLPYRIMIDIN-4-AMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy-methylbenzenesulfonyl group and trimethylamine substituents contribute to its unique reactivity and interaction with biological targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C19H27N5O3S

Molecular Weight

405.5 g/mol

IUPAC Name

2-[4-(2-methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine

InChI

InChI=1S/C19H27N5O3S/c1-14-6-7-16(27-5)17(12-14)28(25,26)24-10-8-23(9-11-24)19-20-15(2)13-18(21-19)22(3)4/h6-7,12-13H,8-11H2,1-5H3

InChI Key

QXWJIXPDNMSVTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)N(C)C)C

Origin of Product

United States

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